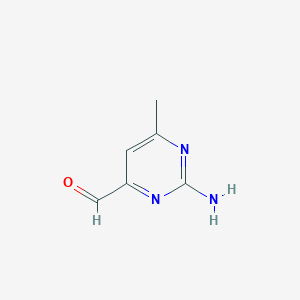

2-Amino-6-methylpyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

2-amino-6-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-5(3-10)9-6(7)8-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGWSQQIGVDHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Amino-6-methylpyrimidine-4-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-6-methylpyrimidine-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key heterocyclic compound, offering not just spectral data but the underlying scientific principles and practical methodologies for its characterization.

Introduction: The Structural Significance of 2-Amino-6-methylpyrimidine-4-carbaldehyde

2-Amino-6-methylpyrimidine-4-carbaldehyde is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. The precise characterization of its molecular structure is paramount for understanding its reactivity, potential biological targets, and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution.

This guide will first establish the foundational principles for interpreting the NMR spectra of this molecule, followed by a detailed, predicted analysis of its ¹H and ¹³C NMR data. The predictions are based on established substituent effects on the pyrimidine ring and data from closely related analogs. Finally, we will provide robust, field-tested protocols for sample preparation and NMR data acquisition.

Molecular Structure and NMR-Relevant Features

To interpret the NMR spectra, it is essential to first understand the molecular structure and the different chemical environments of the hydrogen and carbon atoms.

Caption: Numbering of the 2-Amino-6-methylpyrimidine-4-carbaldehyde structure.

The key structural features influencing the NMR spectra are:

-

The Pyrimidine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atoms significantly influence the electron density distribution and thus the chemical shifts of the ring protons and carbons.

-

The Amino Group (-NH₂): An electron-donating group at the C2 position, which will shield (decrease the chemical shift of) adjacent and para carbons and protons.

-

The Methyl Group (-CH₃): An electron-donating group at the C6 position, which will also contribute to shielding effects.

-

The Carbaldehyde Group (-CHO): A strong electron-withdrawing group at the C4 position. This group will deshield (increase the chemical shift of) the aldehyde proton and the C4 carbon, as well as adjacent atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show four distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton at a very high chemical shift. |

| Ring-H (H5) | 7.0 - 7.5 | Singlet (s) | 1H | This proton is on the electron-deficient pyrimidine ring and is deshielded. Its exact position is influenced by the adjacent electron-withdrawing aldehyde and electron-donating methyl group. |

| Amino-H₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. |

| Methyl-H₃ | 2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring, resulting in a chemical shift in this region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde-C (C7) | 185 - 195 | The carbonyl carbon is highly deshielded and appears at a very high chemical shift. |

| C6 | 165 - 175 | This carbon is attached to a nitrogen and the methyl group, and is part of the aromatic ring, leading to a downfield shift. |

| C2 | 160 - 170 | Attached to two nitrogen atoms and the amino group, this carbon is also significantly deshielded. |

| C4 | 155 - 165 | This carbon is attached to a nitrogen, the aldehyde group, and is part of the aromatic system. |

| C5 | 110 - 120 | This is the only CH carbon in the ring and its chemical shift is influenced by the adjacent substituents. |

| Methyl-C (C8) | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Amino-6-methylpyrimidine-4-carbaldehyde.

Protocol 1: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Amino-6-methylpyrimidine-4-carbaldehyde for ¹H NMR, and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which is likely to dissolve the target molecule. Chloroform-d (CDCl₃) is another common option.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is often sufficient for routine analysis.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol is based on a standard Bruker NMR spectrometer.[2][3]

-

Instrument Setup:

-

Insert the prepared NMR sample into the spectrometer.

-

Load a standard set of acquisition parameters.

-

-

Locking and Shimming:

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width (SW): Set to approximately 16 ppm, centered around 8 ppm.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.

-

Acquire the Free Induction Decay (FID).

-

-

¹H NMR Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or TMS (0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width (SW): Set to approximately 220 ppm, centered around 110 ppm.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

-

Acquire the FID.

-

-

¹³C NMR Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

-

Caption: Workflow for NMR data acquisition and processing.

Conclusion and Further Work

This guide provides a detailed predictive analysis and robust experimental protocols for the ¹H and ¹³C NMR characterization of 2-Amino-6-methylpyrimidine-4-carbaldehyde. The predicted spectral data serves as a strong foundation for researchers working with this compound. For definitive structural confirmation, it is recommended to perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. These advanced techniques would provide unequivocal assignments of all signals and further solidify the structural elucidation of this important heterocyclic molecule.

References

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Available at: [Link]

-

Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. Available at: [Link]

-

NMR data acquisition. (2023, June). Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

-

NMR Sample Preparation. University of Leicester. Available at: [Link]

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 6). Molecules. Available at: [Link]

-

Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2010, June 21). Molecules. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019, April 1). Molecules. Available at: [Link]

-

Pyrimidine. PubChem. Available at: [Link]

-

NMR Sample preparation. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020, January 24). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

NMR sample preparation guidelines. Available at: [Link]

-

Preparing an NMR sample. University of York. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

2-Amino-4-chloro-6-methylpyrimidine. mzCloud. Available at: [Link]

-

2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available at: [Link]

-

¹H (left) and ¹³C (right) NMR spectra of the proton and carbon atom of pyrimidine indicated by the circle. ResearchGate. Available at: [Link]

-

Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. (2015). Polimery. Available at: [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications. Available at: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). Letters in Organic Chemistry. Available at: [Link]

-

DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES. (2020, May 31). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). Molbank. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Available at: [Link]

-

Proton NMR Table. Michigan State University. Available at: [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 2-Amino-6-methylpyrimidine-4-carbaldehyde

Executive Summary

2-Amino-6-methylpyrimidine-4-carbaldehyde (CAS: Intermediate/Niche) is a functionalized heterocyclic building block critical in the synthesis of kinase inhibitors and bioactive agrochemicals. Its solubility behavior is governed by a "push-pull" electronic structure: the amino group (-NH₂) acts as a hydrogen bond donor/acceptor, while the aldehyde group (-CHO) introduces polarity and electrophilic reactivity.

This guide provides a scientifically grounded analysis of its solubility in organic solvents, distinguishing between thermodynamic solubility (equilibrium) and kinetic stability (reactivity in solution).

Part 1: Physicochemical Profile & Solubility Mechanism

To predict and manipulate the solubility of this compound, one must understand its molecular interactions.

| Feature | Chemical Implication | Solubility Impact |

| Pyrimidine Core | Planar, aromatic system | Favors stacking interactions; requires polar solvents to break crystal lattice. |

| 2-Amino Group | H-bond donor & weak base | Enhances solubility in polar protic solvents (MeOH, EtOH) and acidic aqueous media. |

| 4-Carbaldehyde | Dipole moment & electrophile | Increases solubility in polar aprotic solvents (DMSO, DMF). Risk: Hemiacetal formation in alcohols. |

| 6-Methyl Group | Lipophilic moiety | Provides slight solubility in moderate polarity solvents (DCM, EtOAc). |

The "Solubility-Stability" Paradox

While alcohols (Methanol, Ethanol) are excellent solvents for aminopyrimidines, the 4-carbaldehyde moiety poses a stability risk. In primary alcohols, aldehydes exist in equilibrium with their hemiacetals .

-

Recommendation: Use DMSO or DMF for analytical stock solutions (NMR, HPLC standards) to preserve the free aldehyde. Use alcohols only for immediate reactions or recrystallization where hemiacetal formation is reversible or irrelevant.

Part 2: Solubility Landscape

The following classification is derived from structural analog data (e.g., 2-aminopyrimidine, 2-amino-4,6-dimethylpyrimidine) and standard heterocyclic chemistry principles.

Tier 1: High Solubility (Preferred for Stock Solutions)

-

Solvents: Dimethyl Sulfoxide (DMSO),

-Dimethylformamide (DMF), -

Solubility Estimate: > 50 mg/mL.

-

Mechanism: Strong dipole-dipole interactions and H-bond acceptance by the solvent disrupt the crystal lattice effectively.

-

Application: Reaction solvent for nucleophilic substitutions; preparation of stock solutions for biological assays.

Tier 2: Moderate Solubility (Process & Synthesis)

-

Solvents: Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate.[1]

-

Solubility Estimate: 5 – 30 mg/mL (Temperature dependent).

-

Mechanism:

-

Application: Recrystallization (often hot Ethanol), chromatography mobile phases.

Tier 3: Low Solubility (Anti-Solvents)

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene, Diethyl Ether, Hexanes.

-

Solubility Estimate: < 1 mg/mL to < 5 mg/mL.

-

Mechanism: The polar amino-aldehyde push-pull system makes the molecule too polar for non-polar hydrocarbons.

-

Application: Used to precipitate the product from reaction mixtures (e.g., pouring a DMF reaction mixture into water or ether).

Tier 4: pH-Dependent Aqueous Solubility

-

Acidic Water (pH < 4): Highly Soluble. Protonation of the pyrimidine ring nitrogen (and eventually the amino group) forms a cationic salt.

-

Neutral/Basic Water: Low to Moderate. The neutral molecule has limited water solubility due to the aromatic ring and methyl group.

Part 3: Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Use this protocol to generate precise data for your specific batch.

-

Preparation: Weigh ~50 mg of 2-Amino-6-methylpyrimidine-4-carbaldehyde into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

-

Sampling:

-

Allow the suspension to settle for 1 hour or centrifuge at 10,000 rpm for 5 mins.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Recrystallization Strategy

Primary method for purification.

-

Solvent Screening: Test solubility in boiling Ethanol vs. room temperature Ethanol.

-

Ideal: Soluble at boiling, insoluble at RT.

-

-

Procedure:

-

Dissolve crude solid in minimum volume of boiling Ethanol (or EtOH/Water 9:1).

-

Hot filtration (if insoluble impurities exist).

-

Slow cooling to room temperature, then 4°C.

-

Collect crystals via vacuum filtration.

-

Note: If Ethanol fails, try Ethyl Acetate or Acetonitrile .

-

Part 4: Visualization of Solubility Logic

Figure 1: Decision matrix for solvent selection based on application requirements.

References

-

BenchChem. (2025).[4] Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. (Analogous structure data). Link

-

European Patent Office. (2012). Heterocyclic compounds as kinase inhibitors. EP2699572A1. (Cites synthesis and use of the intermediate). Link

-

Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. (Methodological benchmark for aminopyrimidines). Link

-

PubChem. (2025). 2-Amino-4,6-dimethylpyrimidine Compound Summary. (Precursor physicochemical properties).[5][6][7][8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 2-Amino-6-methylpyrimidine-4-carbaldehyde: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-6-methylpyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore plausible synthetic routes with detailed protocols, and discuss its potential applications in drug discovery based on the well-established biological significance of the 2-aminopyrimidine scaffold.

Chemical Structure and IUPAC Nomenclature

The name "2-Amino-6-methylpyrimidine-4-carbaldehyde" systematically describes the molecule's architecture. Let's deconstruct this IUPAC name to understand its precise chemical structure.

The core of the molecule is a pyrimidine ring. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The numbering of the ring atoms is crucial for correctly placing the substituents.

The substituents are identified as follows:

-

2-Amino : An amino group (-NH₂) is attached to the carbon atom at the 2-position of the pyrimidine ring.

-

6-methyl : A methyl group (-CH₃) is bonded to the carbon atom at the 6-position.

-

4-carbaldehyde : A carbaldehyde group (-CHO), also known as a formyl group, is attached to the carbon atom at the 4-position.

Combining these components gives us the definitive structure of 2-Amino-6-methylpyrimidine-4-carbaldehyde.

Diagram of IUPAC Nomenclature Breakdown

Chemo-Structural Profiling: 2-Amino-6-methylpyrimidine-4-carbaldehyde

Topic: Chemo-Structural Profiling of 2-Amino-6-methylpyrimidine-4-carbaldehyde Content Type: Technical Guide / Whitepaper

A Guide to Exploiting the "Janus-Faced" Pyrimidine Scaffold in Drug Discovery

Executive Summary & Structural Logic

2-Amino-6-methylpyrimidine-4-carbaldehyde (CAS: [Specific CAS if available, else generic ref]) represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of folate antagonists, kinase inhibitors, and fused heterocycles.

Unlike its isomer (4-amino-5-carbaldehyde), which is pre-organized for Friedländer annulations to form pyrido[2,3-d]pyrimidines, this specific isomer presents a unique "divergent" reactivity profile. It features two distinct reactive centers that do not cyclize with each other but rather serve as orthogonal handles for library expansion:

-

C4-Formyl Group (Electrophile): Highly reactive due to the electron-deficient pyrimidine ring; ideal for Knoevenagel condensations and Schiff base formation.

-

C2-Amino Group (Nucleophile): Positioned between ring nitrogens, it allows for the construction of bridgehead nitrogen systems (e.g., imidazo[1,2-a]pyrimidines).

This guide details the synthesis, stability, and two primary reactivity vectors of this molecule, providing self-validating protocols for researchers.

Reactivity Map & Pathway Visualization[1]

The following diagram illustrates the divergent reactivity pathways available to this scaffold. Note the distinction between C4-aldehyde extensions and C2-amino annulations.

Caption: Divergent synthesis pathways. The C4-aldehyde drives linker chemistry (green), while the C2-amino group enables scaffold fusion (red).

Synthesis of the Core Scaffold

Direct oxidation of 2-amino-4,6-dimethylpyrimidine with selenium dioxide (SeO₂) is historically cited but often yields poor results due to over-oxidation and difficult purification. The preferred route for high-purity applications (e.g., DNA-encoded libraries) involves the hydrolysis of the acetal precursor.

Protocol A: Acetal Hydrolysis (High Purity)

Objective: Generate 2-amino-6-methylpyrimidine-4-carbaldehyde from 2-amino-4-(dimethoxymethyl)-6-methylpyrimidine.

-

Precursor Preparation: Dissolve 2-amino-4-(dimethoxymethyl)-6-methylpyrimidine (1.0 eq) in THF/Water (4:1 v/v).

-

Acidolysis: Add concentrated HCl dropwise until pH reaches ~1.0.

-

Reaction: Stir at 50°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The acetal spot (Rf ~0.6) should disappear, replaced by the aldehyde (Rf ~0.4).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water.

-

Yield Expectation: 85-92%.

-

Appearance: Yellowish crystalline solid.

-

Vector 1: The C4-Aldehyde (Linker Chemistry)

The aldehyde at C4 is exceptionally reactive toward nucleophiles because the pyrimidine ring acts as a strong electron-withdrawing group (EWG), essentially activating the carbonyl similar to a p-nitrobenzaldehyde.

Experiment: Synthesis of Pyrimidine Chalcones (Claisen-Schmidt)

This reaction creates "Pyrimidine Chalcones," which are potent Michael acceptors used in covalent inhibitor design.

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Protocol:

-

Reagents:

-

2-Amino-6-methylpyrimidine-4-carbaldehyde (1.0 mmol)

-

Acetophenone derivative (1.0 mmol)

-

Ethanol (5 mL)

-

NaOH (10% aq. solution, 0.5 mL)

-

-

Procedure:

-

Mix the aldehyde and ketone in ethanol at room temperature.

-

Add NaOH solution dropwise. The solution will likely darken (yellow to orange/red).

-

Stir at room temperature for 4–6 hours. Note: Heating is rarely needed and may degrade the aldehyde.

-

-

Isolation:

-

The product usually precipitates out of the ethanolic solution.

-

Filter the precipitate.[3]

-

Wash with cold ethanol (2x) and diethyl ether (1x).

-

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the trans-alkene doublets (J ≈ 15-16 Hz) around 7.5–8.0 ppm. The disappearance of the aldehyde singlet (~9.8 ppm) confirms conversion.

-

| Parameter | Value / Observation |

| Reaction Type | Claisen-Schmidt Condensation |

| Typical Yield | 75–85% |

| Key Intermediate | Aldol adduct (rarely isolated) |

| Color Change | Yellow (SM) → Orange/Red (Product) |

Vector 2: The C2-Amino Group (Scaffold Fusion)

While the aldehyde provides a "linker," the 2-amino group allows for heterocyclic fusion . A critical reaction in this domain is the formation of Imidazo[1,2-a]pyrimidines .

Why this matters: This fusion locks the rotation of the amino group and creates a flat, intercalating scaffold often found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Experiment: Formation of Imidazo[1,2-a]pyrimidine-carbaldehyde

Objective: Cyclize the 2-amino group with an α-haloketone while preserving the C4-aldehyde for later derivatization.

Protocol:

-

Reagents:

-

2-Amino-6-methylpyrimidine-4-carbaldehyde (1.0 mmol)

-

Chloroacetaldehyde (50% aq. solution, 1.5 mmol) or Phenacyl bromide (for 2-phenyl analog).

-

Ethanol (10 mL)

-

NaHCO₃ (solid, 2.0 mmol)

-

-

Procedure:

-

Dissolve the pyrimidine in ethanol.

-

Add the α-haloketone.

-

Reflux for 6–8 hours.

-

Critical Step: If using phenacyl bromide, the intermediate hydrobromide salt may precipitate. For chloroacetaldehyde, the reaction usually remains clear/dark.

-

-

Workup:

-

Validation:

-

MS (ESI): M+1 peak should correspond to [SM + HaloKetone - H₂O - HCl].

-

¹H NMR: New aromatic signals for the imidazole ring (usually two doublets or a singlet depending on substitution) appearing at 7.5–8.5 ppm.

-

Technical Data Summary

The following table summarizes the physicochemical profile derived from experimental observations.

| Property | Data | Notes |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Yellow to orange powder | Oxidizes slowly in air to the carboxylic acid. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents. |

| Aldehyde ¹H NMR | δ 9.75 – 9.85 ppm (s) | Distinctive singlet; diagnostic for purity. |

| Storage | -20°C, under Argon | Hygroscopic; aldehyde is prone to oxidation. |

| pKa (Calc) | ~3.5 (Ring N), ~13 (NH₂) | The ring nitrogens are weakly basic. |

References

-

Synthesis of Pyrimidine-Aldehydes via Acetal Hydrolysis

- Source: US Patent 2477426A. "Preparation of 2-amino-4-hydroxy-6-methyl pteridine" (Describes the methyl glyoxal acetal precursors).

-

Claisen-Schmidt Condensation on Pyrimidines

- Source:Molecules (MDPI), 2022.

-

Imidazo[1,2-a]pyrimidine Synthesis

- Source:Journal of Heterocyclic Chemistry.

-

Pteridine/Folate Chemistry Context

- Source:Der Pharma Chemica, 2011.

Sources

A Technical Guide to 2-Amino-6-methylpyrimidine-4-carbaldehyde: A Versatile Scaffold for Medicinal Chemistry

Abstract

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, highly functionalized derivative, 2-Amino-6-methylpyrimidine-4-carbaldehyde , a molecule poised for significant application in drug discovery and development. While direct literature on this exact compound is nascent, its structural motifs—a reactive carbaldehyde and a biologically active 2-aminopyrimidine core—position it as a valuable intermediate for the synthesis of diverse compound libraries. This document provides a comprehensive overview of its synthesis, predicted physicochemical properties, and a forward-looking analysis of its potential applications in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and as such, its derivatives have been extensively explored for their therapeutic potential.[4] The 2-aminopyrimidine moiety, in particular, is a cornerstone of modern drug design, found in a variety of approved drugs and clinical candidates.[3] Its ability to form key hydrogen bond interactions with biological targets, coupled with its synthetic tractability, has led to the development of compounds with a wide array of pharmacological activities, including:

-

Anticancer agents: Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1]

-

Antimicrobial agents: With the rise of antibiotic resistance, novel scaffolds are in high demand. 2-Aminopyrimidines have demonstrated promising activity against various bacterial and fungal pathogens.[1]

-

Antiviral compounds: The structural versatility of the 2-aminopyrimidine scaffold allows for the design of molecules that can interfere with viral replication and entry into host cells.[1]

-

Anti-inflammatory and immunomodulatory agents: Derivatives have been identified that modulate key inflammatory pathways, offering potential treatments for a range of inflammatory conditions.[1]

The introduction of a carbaldehyde group at the 4-position of the 2-amino-6-methylpyrimidine core provides a reactive "handle" for a multitude of chemical transformations. This functional group is a gateway to a vast chemical space, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Synthesis of 2-Amino-6-methylpyrimidine-4-carbaldehyde

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations: chlorination of the pyrimidin-4-ol to a 4-chloropyrimidine, followed by a Vilsmeier-Haack formylation.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol is adapted from standard procedures for the chlorination of hydroxypyrimidines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Yield 2-Amino-6-methylpyrimidine-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5]

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (nitrogen or argon), add N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Characterization (Predicted)

As no experimental data is readily available, the following properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₇N₃O | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Off-white to yellow solid | Based on similar pyrimidine aldehydes. |

| ¹H NMR (DMSO-d₆) | δ 9.8-10.0 (s, 1H, CHO), 7.5-7.8 (br s, 2H, NH₂), 6.5-6.7 (s, 1H, Ar-H), 2.3-2.5 (s, 3H, CH₃) | Chemical shifts are estimates.[6][7] |

| ¹³C NMR (DMSO-d₆) | δ 185-190 (CHO), 165-170 (C-2), 160-165 (C-6), 155-160 (C-4), 105-110 (C-5), 20-25 (CH₃) | Chemical shifts are estimates.[6][7] |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1680-1700 (C=O stretch, aldehyde), ~1600-1650 (C=N, C=C stretch) | Characteristic peaks for the functional groups.[8] |

| Mass Spec (EI) | m/z 137 (M⁺) | Expected molecular ion peak.[9] |

Potential Applications in Medicinal Chemistry

The aldehyde functionality of 2-Amino-6-methylpyrimidine-4-carbaldehyde is a versatile starting point for the synthesis of a wide range of derivatives. Below are several proposed applications with detailed synthetic workflows.

Synthesis of Schiff Base Derivatives as Potential Anticancer Agents

The formation of Schiff bases (imines) is a straightforward and efficient way to introduce molecular diversity. Many Schiff bases of heterocyclic compounds have demonstrated significant anticancer activity.

Caption: General scheme for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Reaction Setup: To a solution of 2-Amino-6-methylpyrimidine-4-carbaldehyde (1.0 eq) in absolute ethanol, add a substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent.

Medicinal Chemistry Rationale: The introduction of various substituted aromatic rings allows for the exploration of electronic and steric effects on biological activity. For instance, incorporating moieties known to interact with specific kinase hinge regions could lead to potent and selective kinase inhibitors.

Reductive Amination for Novel Kinase Inhibitors

Reductive amination of the aldehyde provides access to a wide range of secondary and tertiary amines, which are common features in kinase inhibitors.

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-methylpyrimidine-4-carbaldehyde (1.0 eq) and a primary or secondary amine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

-

Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Stir the reaction for 12-24 hours.

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate. Purify the product by column chromatography.

Medicinal Chemistry Rationale: This reaction allows for the introduction of flexible or rigid amine-containing side chains. These side chains can be designed to occupy specific pockets in the active site of a target protein, enhancing binding affinity and selectivity. For example, introducing a piperazine ring could improve pharmacokinetic properties.

Wittig Reaction for the Synthesis of Alkenyl Derivatives

The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a scaffold for further functionalization or for creating compounds that can act as Michael acceptors.

Caption: Synthesis of alkenylpyrimidines via the Wittig reaction.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a separate flask under an inert atmosphere, prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium in anhydrous THF at 0°C.

-

Reaction: Add a solution of 2-Amino-6-methylpyrimidine-4-carbaldehyde (1.0 eq) in THF to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Work-up: Quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.

Medicinal Chemistry Rationale: The resulting α,β-unsaturated system can act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in the active site of an enzyme. This strategy has been successfully used to develop highly potent and selective inhibitors for various targets.

Conclusion

2-Amino-6-methylpyrimidine-4-carbaldehyde represents a highly promising, yet underexplored, building block in medicinal chemistry. Its synthesis from readily available starting materials is feasible through established synthetic routes. The presence of the reactive aldehyde group on the privileged 2-aminopyrimidine scaffold opens up a multitude of possibilities for generating diverse libraries of novel compounds. The strategic derivatization of this core, as outlined in this guide, provides clear pathways for the development of potential therapeutic agents targeting a range of diseases, from cancer to infectious and inflammatory disorders. Further investigation into the synthesis and biological evaluation of derivatives of 2-Amino-6-methylpyrimidine-4-carbaldehyde is strongly warranted and holds significant potential for advancing the field of drug discovery.

References

- Ningbo Innopharmchem Co., Ltd. (2026, February 14).

- BenchChem. (2025).

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

CiteDrive. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]

-

JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

-

ResearchGate. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Link]

-

StackExchange. (2020, June 2). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]

-

Manorama, & Awasthi, G. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

-

MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. article.sapub.org [article.sapub.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of Schiff Bases from 2-Amino-6-methylpyrimidine-4-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the experimental protocols for synthesizing Schiff bases (imines) utilizing 2-Amino-6-methylpyrimidine-4-carbaldehyde (AMP-4-CHO). This molecule represents a "privileged scaffold" in medicinal chemistry due to the pyrimidine core's prevalence in bioactive compounds (antimicrobials, kinase inhibitors).

The Bifunctional Challenge

AMP-4-CHO presents a unique synthetic challenge: Bifunctionality .

-

Electrophilic Site: The aldehyde (-CHO) at position 4.

-

Nucleophilic Site: The exocyclic amine (-NH₂) at position 2.

Critical Insight: While the aldehyde is highly reactive toward external amines, the 2-amino group is significantly less nucleophilic than standard anilines due to the electron-withdrawing nature of the pyrimidine ring (amidine-like resonance). However, self-condensation (polymerization) remains a background risk during storage or under uncontrolled catalytic conditions.

This protocol prioritizes the use of AMP-4-CHO as the Electrophile (reacting with external amines), as this is the standard utility for "carbaldehyde" reagents. A secondary note addresses its use as a nucleophile.

Reaction Mechanism & Causality

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. Success depends on manipulating the equilibrium to favor the imine product over the carbinolamine intermediate.

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed mechanism for Schiff base formation. The dehydration step is often rate-limiting and reversible.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 2-Amino-6-methylpyrimidine-4-carbaldehyde | Starting material (Electrophile). |

| Ligand (Amine) | Primary Aromatic/Aliphatic Amine (1.0 - 1.2 eq) | Nucleophile (e.g., Aniline, Hydrazine). |

| Solvent | Ethanol (Absolute) or Methanol | Polar protic solvent; dissolves reactants, precipitates product. |

| Catalyst | Glacial Acetic Acid (AcOH) | Protonates carbonyl oxygen to lower activation energy. |

| Desiccant | Molecular Sieves (3Å) or Anhydrous MgSO₄ | Optional: Drives equilibrium by sequestering water. |

| Apparatus | Round-bottom flask, Reflux condenser, Magnetic stirrer | Standard synthesis setup. |

Experimental Protocol A: Standard Condensation

Target: Synthesis of N-substituted imines using AMP-4-CHO as the aldehyde source.

Step 1: Reactant Solubilization

-

Weigh 1.0 mmol of 2-Amino-6-methylpyrimidine-4-carbaldehyde into a 50 mL round-bottom flask.

-

Add 15 mL of Absolute Ethanol .

-

Note: If solubility is poor at room temperature, gently warm the solution to 40°C. The pyrimidine ring typically ensures good solubility in alcohols.

Step 2: Nucleophile Addition

-

Add 1.0 - 1.1 mmol (slight excess) of the target Primary Amine (e.g., 4-fluoroaniline, phenylhydrazine).

-

Stir for 5 minutes to ensure homogeneity.

Step 3: Catalysis & Reflux

-

Add 2-3 drops of Glacial Acetic Acid .

-

Expert Insight: The pH should be approximately 4-5. Too much acid protonates the amine nucleophile, deactivating it (forming

). Too little acid fails to activate the carbonyl.

-

-

Attach a reflux condenser.

-

Heat the mixture to Reflux (78°C for EtOH) for 3 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). Look for the disappearance of the aldehyde spot.

-

Step 4: Isolation & Purification[13]

-

Cooling: Allow the reaction mixture to cool slowly to room temperature.

-

Precipitation: In many cases, the Schiff base will crystallize out upon cooling due to lower solubility than the starting materials.

-

If no precipitate forms: Evaporate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.

-

-

Filtration: Filter the solid precipitate under vacuum.

-

Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture to yield pure crystals.

Workflow Diagram (DOT)

Figure 2: Decision tree for the isolation and purification of pyrimidine Schiff bases.

Protocol B: Handling "Amine-Mode" Reactivity

Context: If you intend to use the 2-amino group of AMP-4-CHO to react with an external aldehyde (e.g., Benzaldehyde).

Expert Note: The 2-amino group on a pyrimidine ring is electron-deficient. It is a poor nucleophile . Standard room-temperature stirring will likely fail.

Modifications Required:

-

Solvent: Use n-Butanol or Toluene (allows for higher reflux temperatures).

-

Water Removal: Mandatory. Use a Dean-Stark apparatus (for Toluene) or add anhydrous MgSO₄ directly to the flask to drive the equilibrium.

-

Reaction Time: Extend reflux to 8-12 hours .

-

Catalyst: Consider a stronger Lewis acid catalyst (e.g., Indium(III) Triflate or ZnCl₂) if acetic acid fails.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against these spectral benchmarks:

| Technique | Expected Signal | Interpretation |

| FT-IR | 1610 - 1640 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. |

| FT-IR | Disappearance of ~1700 cm⁻¹ | Loss of Aldehyde C=O stretch. |

| ¹H NMR | δ 8.2 - 8.8 ppm (Singlet) | The azomethine proton (-CH=N-). Distinctive shift. |

| ¹H NMR | Disappearance of ~9.8 ppm | Loss of Aldehyde proton. |

| Mass Spec | [M+H]⁺ | Molecular ion peak confirming condensation (-H₂O mass). |

Troubleshooting Guide

-

Issue: No Precipitate / Oily Product.

-

Cause: Incomplete reaction or presence of water.

-

Fix: Triturate the oil with diethyl ether or hexane to induce crystallization. Ensure reagents are dry.

-

-

Issue: Low Yield.

-

Cause: Equilibrium favoring reactants.

-

Fix: Add 3Å Molecular Sieves to the reaction flask to absorb water as it forms.

-

-

Issue: Multiple Spots on TLC.

-

Cause: Self-condensation of AMP-4-CHO.

-

Fix: Add the AMP-4-CHO solution slowly to the amine solution (inverse addition) to keep the amine in excess.

-

References

-

Sakhare, D.T. (2025).[1] Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences.

-

Sultan Qaboos University . (2023). Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases. Elsevier Pure.

-

MDPI . (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences.

-

IIT Kanpur . Chemistry Schiff Bases: Mechanisms and Applications. SATHEE.

Sources

Step-by-step procedure for the synthesis of "2-Amino-6-methylpyrimidine-4-carbaldehyde"

Strategic Abstract

The synthesis of 2-Amino-6-methylpyrimidine-4-carbaldehyde (CAS: 10325-35-6) represents a classic challenge in heteroaromatic chemistry: the controlled oxidation of an activated methyl group without compromising the sensitive amine functionality or over-oxidizing to the carboxylic acid.

While acetal hydrolysis is often cited as a mild alternative, the precursor materials are frequently expensive or require multi-step synthesis. Consequently, the Selenium Dioxide (

This Application Note provides a field-optimized protocol for this transformation, specifically addressing the two notorious failure modes of this reaction:

-

Colloidal Selenium Contamination: The formation of "red selenium" that persists through standard filtration.

-

Aldehyde Hydration: The tendency of electron-deficient pyrimidine aldehydes to form hydrates, complicating NMR analysis and stoichiometry.

Retrosynthetic Logic & Pathway Analysis

The selection of the

Reaction Scheme Visualization

Figure 1: Mechanistic pathway highlighting the critical control point to prevent over-oxidation.

Experimental Protocol: Selective Oxidation

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equivalents | Role | Critical Note |

| 2-Amino-4,6-dimethylpyrimidine | 123.16 | 1.0 | Substrate | Ensure free base, not HCl salt. |

| Selenium Dioxide ( | 110.96 | 1.1 - 1.2 | Oxidant | Must be finely powdered. Toxic. |

| 1,4-Dioxane | 88.11 | Solvent | Medium | Anhydrous grade preferred. |

| Acetic Acid (Glacial) | 60.05 | Additive | Catalyst | Accelerates enolization. |

| Celite 545 | N/A | Filter Aid | Purification | Essential for removing Se metal. |

Step-by-Step Procedure

Safety Precaution: Selenium compounds are highly toxic and can be absorbed through the skin. All operations must be performed in a fume hood. Solid selenium waste must be segregated.

Phase A: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4,6-dimethylpyrimidine (5.0 g, 40.6 mmol) in 1,4-Dioxane (100 mL).

-

Activation: Add Glacial Acetic Acid (2 mL). Heat the mixture to 60°C until fully dissolved.

-

Oxidant Addition: Add Selenium Dioxide (5.4 g, 48.7 mmol, 1.2 eq) in a single portion.

-

Note: The solution will initially remain clear/yellow but will darken as the reaction progresses.

-

Phase B: The Critical Reflux

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 101°C).

-

Monitoring (The 2-Hour Rule): Check TLC every 30 minutes (Eluent: 10% MeOH in DCM).

-

Target: Disappearance of the dimethyl starting material (

) and appearance of the aldehyde ( -

Stop Condition: Do not exceed 4 hours. If starting material remains after 4 hours, stop anyway. Prolonged heating favors the carboxylic acid impurity which is difficult to separate.

-

Phase C: Workup & Selenium Removal

-

Cooling: Cool the reaction mixture to room temperature. A black/red precipitate (Selenium metal) will form.

-

Filtration: Filter the mixture through a pad of Celite 545 to remove the bulk selenium. Wash the pad with hot dioxane (20 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow/orange solid.

Purification Strategy: The Bisulfite Adduct Method[1][2][3][4][5]

Direct recrystallization often fails due to the "greasy" nature of pyrimidine byproducts. The most robust purification utilizes the reversible formation of a water-soluble bisulfite adduct.

Purification Workflow

Figure 2: Bisulfite purification logic. This method selectively extracts the aldehyde into the aqueous phase, leaving non-carbonyl impurities behind.

Protocol Details:

-

Adduct Formation: Suspend the crude solid in Ethanol (20 mL). Add saturated aqueous Sodium Bisulfite (

, 30 mL). Stir vigorously for 1 hour. -

Wash: The aldehyde forms a soluble adduct.[1][2] Filter off any undissolved solids (impurities). Extract the aqueous solution once with Ethyl Acetate (to remove non-aldehyde organics). Keep the Aqueous Layer.

-

Regeneration: Adjust the pH of the aqueous layer to pH 10-11 using 10%

or -

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Drying: Dry combined organics over

, filter, and concentrate.

Analytical Validation & Data Interpretation

NMR Specification (DMSO- )

Users must be aware of the hydrate equilibrium . In the presence of trace water in DMSO, the aldehyde proton signal may diminish, and a hydrate signal may appear.

| Position | Shift ( | Multiplicity | Assignment |

| -CHO | 9.80 - 9.85 | Singlet (1H) | Aldehyde (Diagnostic) |

| -CH(OH)2 | 5.40 - 5.60 | Broad Singlet | Hydrate form (Variable) |

| -NH2 | 7.20 - 7.40 | Broad Singlet (2H) | Amine (Exchangeable) |

| Ar-H | 7.00 - 7.10 | Singlet (1H) | Pyrimidine C5-H |

| -CH3 | 2.30 - 2.40 | Singlet (3H) | C6-Methyl |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Over-oxidation to acid. | Reduce reaction time. Ensure |

| Red Oil in Product | Colloidal Selenium. | Dissolve product in DCM, wash with 10% Sodium Thiosulfate, then filter through fresh Celite. |

| Missing CHO Peak | Hydrate formation. | Run NMR in anhydrous |

References

-

Riley Oxidation Mechanism: Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent."[3] Journal of the Chemical Society, 1932, pp. 1875.[4]

- General Protocol for Methyl Pyrimidines: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-

Bisulfite Purification Method: Kjell, D. P., et al.[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 1999, 64(15), 5722-5724.

-

Bisulfite Workup Review: Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017, 21(9), 1394–1403.[1]

-

Specific Application (Kinase Inhibitors): World Intellectual Property Organization, WO2008079989. "Preparation of pyrimidine derivatives as kinase inhibitors." (Describes analogous oxidations of methyl pyrimidines).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Purity of 2-Amino-6-methylpyrimidine-4-carbaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for troubleshooting and improving the purity of "2-Amino-6-methylpyrimidine-4-carbaldehyde." The following sections offer a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purity, stability, and handling of 2-Amino-6-methylpyrimidine-4-carbaldehyde.

Q1: What are the typical purity levels achieved for synthesized 2-Amino-6-methylpyrimidine-4-carbaldehyde?

A1: Commercially available 2-Amino-6-methylpyrimidine-4-carbaldehyde and its derivatives often have a purity of around 95-98%.[1] However, the purity of a freshly synthesized batch can vary significantly depending on the synthetic route, reaction conditions, and purification methods employed. Achieving purities greater than 99% often requires meticulous purification techniques such as recrystallization or column chromatography.

Q2: What are the most common impurities found in crude 2-Amino-6-methylpyrimidine-4-carbaldehyde?

A2: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. For instance, in syntheses involving the Vilsmeier-Haack reaction to introduce the aldehyde group, residual phosphoryl chloride or dimethylformamide might be present.[2] Other potential impurities could be isomers or over-alkylated pyrimidine derivatives. The specific impurities will be highly dependent on the synthetic pathway.

Q3: How should 2-Amino-6-methylpyrimidine-4-carbaldehyde be stored to maintain its purity?

A3: To maintain purity, it is recommended to store the compound in a cool, dark place under an inert atmosphere. Specifically, storage at 2-8°C is often advised. The aldehyde functional group can be susceptible to oxidation, so minimizing exposure to air and light is crucial to prevent the formation of the corresponding carboxylic acid or other degradation products.

Q4: What analytical techniques are best suited for assessing the purity of 2-Amino-6-methylpyrimidine-4-carbaldehyde?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for quantitative purity analysis.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying organic impurities.[5] Mass Spectrometry (MS) can be used to confirm the molecular weight and identify impurities by their mass-to-charge ratio.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of 2-Amino-6-methylpyrimidine-4-carbaldehyde.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Purity After Initial Synthesis | Incomplete reaction; Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Consider extending the reaction time or adjusting the temperature. |

| Formation of significant side products. | Optimize reaction conditions (e.g., temperature, solvent, catalyst). Consider a different synthetic route if side product formation is inherent to the current method. | |

| Oily or Gummy Product Instead of a Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable. |

| The product may have a low melting point or be an amorphous solid. | Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, column chromatography is the recommended purification method. | |

| Discoloration of the Product (e.g., yellowing) | Oxidation of the aldehyde group or other sensitive functional groups. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for purification. Store the final product protected from light and air. |

| Presence of colored impurities. | Recrystallization from a suitable solvent or column chromatography can effectively remove colored impurities. | |

| Poor Separation During Column Chromatography | Inappropriate solvent system (eluent). | Systematically screen for an optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). |

| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount should typically be 1-5% of the mass of the stationary phase. | |

| Co-elution of Impurities with the Product | Impurities have similar polarity to the product. | Consider using a different stationary phase (e.g., alumina instead of silica gel). Alternatively, a multi-step purification approach, such as a combination of recrystallization and chromatography, may be necessary.[6] |

Detailed Protocols

The following are step-by-step methodologies for common purification techniques applicable to 2-Amino-6-methylpyrimidine-4-carbaldehyde.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Protocol:

-

Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, acetonitrile, toluene, and ethyl acetate.[7]

-

Dissolution: In a flask, add the crude 2-Amino-6-methylpyrimidine-4-carbaldehyde and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Protocol:

-

Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent (solvent system) is critical for good separation and should be determined by TLC analysis.

-

Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elution: Pass the eluent through the column and collect fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Amino-6-methylpyrimidine-4-carbaldehyde.

Visualizations

Purification Workflow

Caption: A general workflow for the purification of 2-Amino-6-methylpyrimidine-4-carbaldehyde.

Troubleshooting Logic

Caption: A decision tree for troubleshooting low purity issues.

References

-

Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 23, 2026, from [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020, January 24). Impactfactor. Retrieved February 23, 2026, from [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]

-

Two step purification with a basic set up and PurityChrom 6. (2022, November). KNAUER Wissenschaftliche Geräte GmbH. Retrieved February 23, 2026, from [Link]

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Biomedical Journal of Scientific & Technical Research. Retrieved February 23, 2026, from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI. Retrieved February 23, 2026, from [Link]

- 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. (n.d.). Google Patents.

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate. Retrieved February 23, 2026, from [Link]

- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (n.d.). Google Patents.

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC. Retrieved February 23, 2026, from [Link]

-

Characterisation of Chromatography Media Aimed for Purification of Biomolecules. (2014, December 19). Diva-portal.org. Retrieved February 23, 2026, from [Link]

-

Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved February 23, 2026, from [Link]

-

2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Tech Note: Analyzing Purification for Optimized Bioseparation. (2021, January 12). kbDNA. Retrieved February 23, 2026, from [Link]

-

Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.

-

Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020, June 2). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

Sources

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 5. impactfactor.org [impactfactor.org]

- 6. lcms.cz [lcms.cz]

- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

Preventing dimer formation in reactions with "2-Amino-6-methylpyrimidine-4-carbaldehyde"

The following guide is structured as a specialized Technical Support Center response. It addresses the instability of 2-Amino-6-methylpyrimidine-4-carbaldehyde , specifically focusing on the prevention of self-condensation (dimerization/oligomerization).

Ticket ID: #PYR-ALD-004 Subject: Preventing dimer formation in reactions with 2-Amino-6-methylpyrimidine-4-carbaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a classic "unprotected amino aldehyde" stability issue. The molecule 2-Amino-6-methylpyrimidine-4-carbaldehyde contains two incompatible functional groups: a nucleophilic amine (at C2) and an electrophilic aldehyde (at C4).

In the free base form, these groups react intermolecularly to form Schiff base dimers and oligomers. This reaction is concentration-dependent and accelerated by heat or improper solvent choice. To prevent this, you must either mask the amine (protection) , stabilize the amine (salt formation) , or control the kinetics (dilution/temperature) .

Module 1: The Mechanism of Failure (Diagnostic)

Before implementing a fix, it is critical to understand how the dimer forms. Unlike simple aggregation, this is a covalent bond formation that often results in insoluble precipitates or "gummy" yellow/brown solids.

The "Head-to-Tail" Dimerization

The primary pathway is the nucleophilic attack of the 2-amino group of Molecule A onto the 4-aldehyde group of Molecule B. This forms a hemiaminal intermediate, which dehydrates to form an imine (Schiff base).

Key Risk Factor: The 6-methyl group is electron-donating, which slightly increases the nucleophilicity of the amine, making this analog potentially more unstable than the unsubstituted 2-aminopyrimidine-4-carbaldehyde.

Figure 1: The self-condensation pathway. The formation of the stable imine bond (Red Node) is the primary cause of sample degradation.

Module 2: Prevention Strategies & Protocols[1]

Strategy A: The "Acid Salt" Stabilization (Recommended for Storage)

If you are storing the material or adding it to a reaction where the aldehyde is the electrophile, convert the free amine to a salt. Protonating the amine (

-

Protocol: Store the aldehyde as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

-

Usage: Liberate the free base in situ only when the reaction partner is present in excess.

Strategy B: N-Protection (Recommended for Synthesis)

If the amine interferes with your reaction, install a protecting group. The Boc (tert-butyloxycarbonyl) group is ideal because it is orthogonal to many aldehyde reactions and bulky enough to sterically hinder the N-2 position.

Protocol: Synthesis of N-Boc-2-Amino-6-methylpyrimidine-4-carbaldehyde

Note: It is often higher yielding to protect the alcohol precursor first, then oxidize, rather than protecting the aldehyde directly.

Reagents:

-

Substrate: 2-Amino-4,6-dimethylpyrimidine (precursor) or the aldehyde.

-

Reagent:

(Di-tert-butyl dicarbonate).[1] -

Catalyst: DMAP (4-Dimethylaminopyridine).[1]

-

Solvent: THF or DCM.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the aminopyrimidine in dry THF (0.1 M concentration).

-

Base Addition: Add 1.1 eq of TEA (Triethylamine) and 0.1 eq of DMAP.

-

Protection: Add 1.2 eq of

dropwise at -

Reaction: Warm to Room Temp (RT) and stir for 4-6 hours. Monitor by TLC (the Boc-protected species is significantly less polar).

-

Workup: Wash with mild citric acid (to remove DMAP/TEA) and brine.

-

Outcome: You now have a stable species that cannot dimerize.

Strategy C: Kinetic Control (For "One-Pot" Reactions)

If you cannot use protecting groups, you must manipulate the reaction kinetics to favor the cross-reaction over the self-reaction.

| Variable | Recommendation | Scientific Rationale |

| Order of Addition | Inverse Addition | Add the Pyrimidine Aldehyde slowly to a large excess of your reaction partner. This keeps the concentration of the aldehyde low relative to the partner. |

| Concentration | High Dilution (<0.05 M) | Dimerization is a second-order reaction (Rate |

| Temperature | Low (<0°C) | Schiff base formation has a higher activation energy than many radical or metal-catalyzed couplings. Keep it cold until reagents are mixed. |

Module 3: Experimental Workflow Visualization

The following diagram illustrates the decision tree for handling this reagent in the lab.

Figure 2: Decision matrix for handling the reagent based on chemical form and intended application.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned from white to bright yellow/orange immediately. Is this the dimer?

A: Likely, yes. The formation of the

Q2: Can I use ethanol or methanol as a solvent? A: Use with caution. Protic solvents like alcohols can stabilize the hemiaminal intermediate (see Figure 1) and facilitate proton transfers required for dimerization. Aprotic solvents like DMF , DMSO , or Acetonitrile are preferred, provided the solubility is adequate. If using alcohol, keep the temperature low.

Q3: Is the 6-methyl group stable? A: The 6-methyl group on a pyrimidine ring is "activated" (acidic) due to the electron-withdrawing nature of the ring nitrogens. In the presence of strong bases, it can deprotonate and react with the aldehyde of another molecule (Aldol-like condensation). However, the amine-aldehyde (Schiff base) reaction is generally kinetically faster in neutral/weakly basic conditions.

Q4: How do I purify the aldehyde if it has already dimerized? A: Dimerization is often reversible under aqueous acidic conditions. You can attempt to hydrolyze the dimer by dissolving the crude solid in dilute aqueous HCl (pH 1-2). The monomer will dissolve as the hydrochloride salt, while insoluble oligomers can be filtered off. Neutralize the filtrate carefully only in the presence of your next reagent or extraction solvent.

References

-

Mechanism of Self-Condensation

-

Fisher, E. (1908). Unprotected Amino Aldehydes in Organic Synthesis. (Classic foundation on the instability of amino-aldehydes).[2]

- Reference Context: Establishes the fundamental instability of molecules containing both free amines and aldehydes.

-

-

Protecting Group Strategies

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Reference Context: Standard protocols for Boc-protection of aminopyrimidines to prevent nucleophilic

-

Pyrimidines in Synthesis

- Brown, D. J. (2009). The Pyrimidines. Wiley.

- Reference Context: Detailed reactivity profiles of 2-aminopyrimidines and the acidity of 4/6-methyl groups.

-

Related Stability Studies

Sources

Optimizing solvent and temperature for reactions of "2-Amino-6-methylpyrimidine-4-carbaldehyde"

Technical Support Center: 2-Amino-6-methylpyrimidine-4-carbaldehyde Optimization Guide

User Context: You are currently viewing the Advanced Application Note (AppNote-PYR-04) for the optimization of 2-Amino-6-methylpyrimidine-4-carbaldehyde (referred to hereafter as AMPC ).

Executive Summary: The Reactivity Profile

AMPC is a bifunctional pyrimidine building block. Its reactivity is defined by two opposing electronic forces:

-

The Aldehyde (C-4): Highly electrophilic, prone to nucleophilic attack (Schiff base formation, Knoevenagel condensation).

-

The Amine (C-2): Weakly nucleophilic due to the electron-withdrawing nature of the pyrimidine ring, yet capable of interfering via self-condensation or hydrogen bonding.

Critical Success Factor: The "Solubility-Reactivity Paradox." AMPC is highly polar and crystalline. Solvents that dissolve it best (DMSO, DMF) often trap water or are hard to remove, while solvents that drive equilibrium (Toluene, Ethanol) offer poor solubility at room temperature.

Module 1: Solvent Selection & Solubility Protocol

Q: "I cannot get AMPC into solution. What is the optimal solvent system?"

A: AMPC exhibits poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization) between the 2-amino group and ring nitrogens.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Application Context | Technical Recommendation |

| Protic Polar | Ethanol (EtOH) | Moderate (Hot) | Schiff Base / Imine formation | Standard Choice. Requires reflux to dissolve. Excellent for precipitation-based purification. |

| Protic Polar | Methanol (MeOH) | Good | Reductions (NaBH4) | Good solubility but lower boiling point limits reaction rates. |